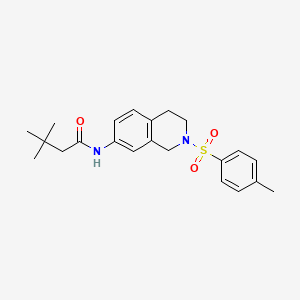

3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide

Description

3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a synthetic organic compound featuring a butanamide core substituted with two methyl groups at the 3-position. The amide nitrogen is attached to a 1,2,3,4-tetrahydroisoquinoline scaffold, which is further functionalized at the 2-position with a tosyl (p-toluenesulfonyl) group.

Key structural attributes:

- Butanamide backbone: Provides rigidity and hydrogen-bonding capacity.

- Tetrahydroisoquinoline ring: A bicyclic system with nitrogen, often associated with CNS activity.

- Tosyl group: A polar sulfonyl moiety that may improve crystallinity or serve as a leaving group in further reactions.

Properties

IUPAC Name |

3,3-dimethyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-16-5-9-20(10-6-16)28(26,27)24-12-11-17-7-8-19(13-18(17)15-24)23-21(25)14-22(2,3)4/h5-10,13H,11-12,14-15H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESRZMXCJFLKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

It’s worth noting that the compound contains a tetrahydroisoquinoline (thiq) moiety . THIQs are important structural motifs found in various natural products and therapeutic lead compounds . They can act as precursors for various alkaloids displaying multifarious biological activities . Also, N-benzyl THIQs are known to function as antineuroinflammatory agents .

The compound also contains an indole moiety . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biological Activity

3,3-Dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a unique bicyclic structure and the presence of a tosyl (p-toluenesulfonyl) group, which enhances its reactivity and potential biological activity. Tetrahydroisoquinolines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

- Molecular Formula : C22H28N2O3S

- Molecular Weight : 400.5 g/mol

- CAS Number : 955225-60-2

Research indicates that this compound may interact with various biological targets. It is hypothesized to modulate pathways related to cell proliferation and apoptosis in cancer cells by inhibiting specific enzymes and receptors. The exact mechanisms remain under investigation but suggest potential therapeutic applications in oncology.

Anticancer Activity

Studies have shown that compounds within the tetrahydroisoquinoline class exhibit significant anticancer properties. For instance:

- In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

- Case Study : A related compound was found to inhibit the growth of various cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

The antimicrobial potential of tetrahydroisoquinolines has been documented extensively:

- Mechanism : These compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Research Findings : A study indicated that derivatives of tetrahydroisoquinoline showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent structure without substitutions | Known for neuroprotective and anti-inflammatory effects |

| N-(2-bromo-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Bromo substituent on the isoquinoline ring | Exhibits different biological activities than tosyl derivative |

| N-(2-chloro-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | Chloro substituent on the isoquinoline ring | Used in various chemical and biological studies |

The unique tosyl group in this compound imparts distinct chemical and biological properties that differentiate it from these similar compounds. Its reactivity profile suggests potential for further drug development in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the Tetrahydroisoquinoline Scaffold

3-Fluoro-N-(2-Isobutyryl-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide

- Structure: Features a benzamide (instead of butanamide) core and an isobutyryl group at the 2-position of the tetrahydroisoquinoline ring. A fluorine atom is present on the benzamide’s aromatic ring.

- The isobutyryl group (electron-donating) contrasts with the tosyl group (electron-withdrawing), affecting reactivity and stability. Fluorine’s electronegativity may enhance metabolic stability compared to the non-halogenated target compound .

3,3-Dimethyl-N-(1-Propionyl-1,2,3,4-Tetrahydroquinolin-7-yl)Butanamide

- Structure: Shares the 3,3-dimethylbutanamide backbone but substitutes the tetrahydroisoquinoline with a tetrahydroquinoline ring and a propionyl group at the 1-position.

- Key Differences: Ring system: Tetrahydroquinoline lacks the nitrogen atom at position 2 of the fused ring, reducing basicity and hydrogen-bonding capacity. Propionyl vs. Tosyl: The propionyl group (aliphatic acyl) increases lipophilicity, whereas the tosyl group’s sulfonyl moiety enhances polarity and solubility in aqueous media .

Analogues of the Butanamide Core

(2R)-2-[[[[3,5-Bis(Trifluoromethyl)Phenyl]Amino]Thioxomethyl]Amino]-3,3-Dimethyl-N-(Phenylmethyl)Butanamide

- Structure : Contains a thioamide linkage and trifluoromethylphenyl substituents.

- Key Differences :

2-Bromo-3,3-Dimethyl-N-(1-Methyl-1-Phenylethyl)Butanamide

- Structure : Bromine substituent at the 2-position and a bulky phenylethyl group on the amide nitrogen.

- Key Differences :

Data Table: Structural and Molecular Comparison

*Estimated based on structural analysis.

Q & A

Basic Research Questions

Q. What are the key structural features of 3,3-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)butanamide that influence its reactivity and biological activity?

- Answer : The compound features a tetrahydroisoquinoline core, which provides rigidity and aromatic stacking potential. The 2-tosyl group enhances solubility and serves as a protective moiety during synthesis. The 3,3-dimethylbutanamide side chain introduces steric bulk, influencing binding affinity and metabolic stability. Structural analogs with similar frameworks, such as N-cyclopentyl oxalamide derivatives, demonstrate that substituent variations significantly alter biological activity (e.g., antimicrobial or anticancer properties) .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Answer : A typical approach involves:

Tetrahydroisoquinoline core synthesis : Cyclization of phenethylamine derivatives under acidic conditions.

Tosylation : Protection of the secondary amine using tosyl chloride in the presence of a base (e.g., pyridine).

Amide coupling : Reaction of the tetrahydroisoquinoline intermediate with 3,3-dimethylbutanoyl chloride using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Similar methods are documented for structurally related amides, such as those in PubChem entries .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Answer :

| Technique | Key Markers |

|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 6.5–7.5 ppm), tosyl methyl (δ 2.4 ppm), dimethylbutanamide CH3 (δ 1.1–1.3 ppm) |

| HRMS | Molecular ion peak (e.g., [M+H]⁺) to confirm molecular formula |

| IR | Amide C=O stretch (~1650 cm⁻¹), sulfonyl S=O (~1350 cm⁻¹) |

| X-ray crystallography (as used in structural studies of related amides) provides definitive confirmation of stereochemistry . |

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during multi-step synthesis, particularly in the formation of the tetrahydroisoquinoline core?

- Answer : Key strategies include:

- Cyclization step : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance reaction efficiency.

- Tosylation : Optimize stoichiometry (1.2 equiv tosyl chloride) and reaction time (2–4 hours) to prevent over-tosylation.

- Purification : Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates.

Analogous syntheses of tetrahydroisoquinoline derivatives highlight the impact of reaction conditions on product distribution .

Q. What computational chemistry approaches are suitable for predicting the binding affinity of this compound to biological targets?

- Answer :

| Method | Application | Software |

|---|---|---|

| Molecular Docking | Predict binding modes to enzymes/receptors | AutoDock Vina, Schrödinger Suite |

| MD Simulations | Assess stability of ligand-target complexes | GROMACS, AMBER |

| QSAR Modeling | Corrogate structure-activity relationships | MOE, RDKit |

| Structural studies of related amides (e.g., geldanamycin derivatives) utilized PHENIX and Coot for model refinement, demonstrating the utility of computational tools in validating interactions . |

Q. How should researchers address contradictions in biological activity data observed across different assay systems?

- Answer :

- Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm activity.

- Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.

- Data Normalization : Account for variations in cell viability or protein expression levels.

Discrepancies in antimicrobial activity of similar compounds were resolved by standardizing assay conditions (e.g., pH, incubation time) .

Q. What strategies can be employed to modify the 3,3-dimethylbutanamide moiety to enhance pharmacokinetic properties while maintaining bioactivity?

- Answer :

- Bioisosteric Replacement : Substitute dimethyl groups with trifluoromethyl to improve metabolic stability.

- Prodrug Design : Introduce hydrolyzable esters to enhance oral bioavailability.

- SAR Studies : Systematically vary substituents and measure effects on solubility (logP) and plasma protein binding.

Modifications to the butanamide chain in semagacestat analogs improved blood-brain barrier penetration, highlighting the role of structural tweaks in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.